molecular formula C13H15NO3 B11716632 (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid

Cat. No.: B11716632
M. Wt: 233.26 g/mol
InChI Key: RPDPHEZMQVNFNN-NSHDSACASA-N
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Description

(S)-2-(1-Oxoisoindolin-2-yl)pentanoic acid is a chiral compound featuring an isoindolinone core linked to a pentanoic acid moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to caspase inhibitors and apoptotic modulators .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid

InChI

InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17)/t11-/m0/s1

InChI Key

RPDPHEZMQVNFNN-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of o-aminobenzamides with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced via alkylation reactions using appropriate alkyl halides or through the use of Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production methods for (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoindolinone moiety can be modified.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

THPA [(S)-3-((S)-2-(6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic Acid]

  • Structural Differences: THPA incorporates a 2,3-dihydrobenzo[b][1,4]dioxin substituent on the isoindolinone ring and a tetrafluorophenoxy group on the pentanoic acid chain. These modifications enhance its lipophilicity and target specificity.
  • Biological Activity :
    THPA acts as a pan-caspase inhibitor, reducing reactive oxygen species (ROS)-induced apoptosis in human dermal papilla cells (hDPCs). In vitro studies show a 45% reduction in apoptotic cells at 10 μM and significant downregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) .
  • Key Data: Property THPA (S)-2-(1-Oxoisoindolin-2-yl)pentanoic Acid Molecular Formula C₃₄H₂₉F₄N₃O₈ C₁₃H₁₅NO₃ IC₅₀ (Caspase-3) 0.8 μM (pan-caspase inhibition) Not reported Apoptosis Reduction 45% at 10 μM No data available

(2S)-4-Methyl-2-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid

  • Structural Differences: A methyl group at the 4-position of the pentanoic acid chain distinguishes this compound.
  • Biological Activity: Primarily studied for its crystallographic properties, this compound exhibits intermolecular interactions (O–H···O, C–H···O) that stabilize its structure.

5-(1-Oxoisoindolin-2-yl)pentanoic Acid

  • Structural Differences: The isoindolinone moiety is attached to the 5-position of the pentanoic acid chain, altering the spatial orientation of the pharmacophore.
  • Biological Activity: Limited data exist, but its high similarity (0.98) to the parent compound suggests overlapping biological pathways, possibly in oxidative stress modulation .

Structural and Functional Analysis of Key Derivatives

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., Fluorophenoxy in THPA): Enhance binding to caspase active sites via hydrophobic and π-π interactions. The tetrafluorophenoxy group in THPA increases metabolic stability .
  • Alkyl Chains (e.g., Methyl in 4-Methyl Derivative) :
    May reduce solubility but improve membrane permeability. The methyl group in the 4-methyl derivative could hinder rotational freedom, affecting target engagement .

Comparative Efficacy in Apoptosis Inhibition

Compound Caspase-3 Inhibition (IC₅₀) ROS Reduction (%) Reference
THPA 0.8 μM 60% at 10 μM
(S)-2-(1-Oxoisoindolin-2-yl)pentanoic Acid N/A N/A
4-Methyl Derivative N/A N/A

Biological Activity

(S)-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pentanoic acid side chain linked to an isoindolinone moiety, characterized by the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. The isoindolinone structure is crucial for its biological interactions and potential therapeutic applications.

Biological Activities

Research indicates that (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid exhibits several biological activities, particularly:

  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties by modulating oxidative stress pathways. It has been observed to inhibit caspase activity, which plays a significant role in reducing apoptosis in cells exposed to oxidative stress.
  • Antioxidant Properties : The ability of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid to reduce oxidative damage suggests potential applications in treating neurodegenerative diseases and conditions characterized by oxidative stress.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in apoptotic pathways. By inhibiting caspases, it may prevent cell death under oxidative stress conditions, indicating its therapeutic potential for various diseases linked to oxidative damage .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid and other related compounds:

Compound NameMolecular FormulaUnique Features
(R)-2-(1-oxoisoindolin-2-yl)pentanoic acidC13H15NO3Enantiomer with potentially different biological activities
2-(1-oxoisoindolin-2-yl)butanoic acidC12H13NO3Shorter side chain
2-(1-oxoisoindolin-2-yl)hexanoic acidC14H17NO3Longer side chain
4-methyl-2-(1-ketoisoindolin-2-yl)pentanoic acidC13H15NO3Contains a keto group instead of an oxo group

The unique chiral configuration and isoindolinone moiety contribute to the distinct biological activities of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid:

  • Neuroprotection in Cellular Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to oxidative stress. The results indicated a dose-dependent inhibition of apoptosis, supporting its potential use as a neuroprotective agent.
  • Impact on Oxidative Stress Pathways : Further investigations revealed that (S)-2-(1-oxoisoindolin-2-yl)pentanoic acid effectively modulates key signaling pathways associated with oxidative stress, including the activation of antioxidant response elements .

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